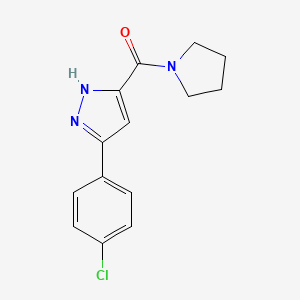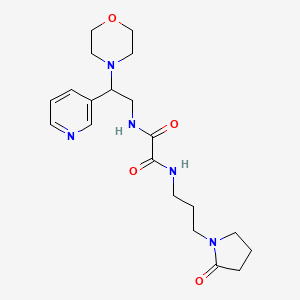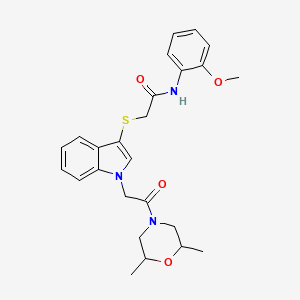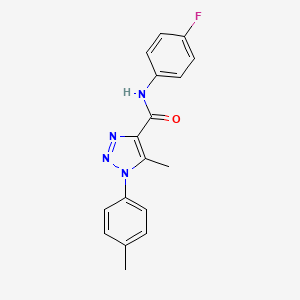![molecular formula C16H19N3O3 B11284295 (4-Ethylpiperazin-1-yl)[3-(2-hydroxyphenyl)-1,2-oxazol-5-yl]methanone](/img/structure/B11284295.png)
(4-Ethylpiperazin-1-yl)[3-(2-hydroxyphenyl)-1,2-oxazol-5-yl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(4-Ethylpiperazin-1-yl)[3-(2-hydroxyphenyl)-1,2-oxazol-5-yl]methanone” is a chemical compound that combines a piperazine ring, an oxazole ring, and a hydroxyphenyl group. Its systematic name is quite a mouthful, so let’s break it down:
-
Piperazine Ring (4-Ethylpiperazin-1-yl): Piperazine is a heterocyclic compound with a six-membered ring containing two nitrogen atoms. The ethyl group at position 4 indicates an ethyl substituent attached to one of the nitrogen atoms.
-
Oxazole Ring (3-(2-hydroxyphenyl)-1,2-oxazol-5-yl): The oxazole ring consists of a five-membered ring containing one oxygen and one nitrogen atom. The hydroxyphenyl group (2-hydroxyphenyl) is attached to position 3 of the oxazole ring.
Métodos De Preparación
The synthesis of this compound involves several steps. One approach is through Claisen–Schmidt condensation, where N-ethylpiperazine reacts with 3-fluorobenzaldehyde to form the intermediate. Subsequent cyclization with 3,4-dihydronaphthalen-1(2H)-one leads to the final product .
As for industrial production methods, further research is needed, as this compound is not widely studied or commercially available.
Análisis De Reacciones Químicas
The compound may undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions depend on the specific reaction type. Unfortunately, detailed information on major products formed from these reactions is scarce.
Aplicaciones Científicas De Investigación
Chemistry: It could serve as a building block for designing novel organic molecules due to its unique structure.
Biology: Investigating its interactions with biological targets may reveal new drug candidates.
Medicine: Preliminary studies hint at potential pharmacological effects, but further research is necessary.
Industry: Its use in materials science or catalysis remains unexplored.
Mecanismo De Acción
The exact mechanism by which this compound exerts its effects is not well-established. Researchers would need to investigate its molecular targets and pathways to unravel its biological activity.
Comparación Con Compuestos Similares
Unfortunately, there are no direct analogs of this compound listed in the literature. Its uniqueness lies in the combination of the piperazine, oxazole, and hydroxyphenyl moieties.
Propiedades
Fórmula molecular |
C16H19N3O3 |
|---|---|
Peso molecular |
301.34 g/mol |
Nombre IUPAC |
(4-ethylpiperazin-1-yl)-[3-(2-hydroxyphenyl)-1,2-oxazol-5-yl]methanone |
InChI |
InChI=1S/C16H19N3O3/c1-2-18-7-9-19(10-8-18)16(21)15-11-13(17-22-15)12-5-3-4-6-14(12)20/h3-6,11,20H,2,7-10H2,1H3 |
Clave InChI |
YBQBQMXBTDLZSY-UHFFFAOYSA-N |
SMILES canónico |
CCN1CCN(CC1)C(=O)C2=CC(=NO2)C3=CC=CC=C3O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-amino-N-(3-methylphenyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B11284219.png)
![N,N-Diethyl-2-[3-({[(2-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-YL]acetamide](/img/structure/B11284227.png)
![5-(3,4-dimethoxyphenyl)-1,3-dimethyl-6-[(2-phenylethyl)amino]furo[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11284230.png)


![Methyl 2-(4-{[2-(3-chlorophenyl)-5-oxo-4H,5H,6H,7H-pyrazolo[1,5-A]pyrimidin-4-YL]methyl}benzamido)benzoate](/img/structure/B11284255.png)
![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B11284258.png)

![Ethyl 3-({[1-(4-fluorophenyl)-2,5-dioxo-3-(prop-2-en-1-yl)imidazolidin-4-yl]acetyl}amino)benzoate](/img/structure/B11284265.png)
![N-benzyl-2-[3'-(3-fluorophenyl)-2,4'-dioxo-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-1-yl]acetamide](/img/structure/B11284273.png)
![N-cyclopentyl-2-{[6-(4-fluorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B11284288.png)
![N~4~-(4-fluorophenyl)-1-methyl-N~6~-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B11284291.png)

